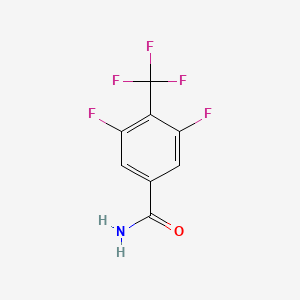

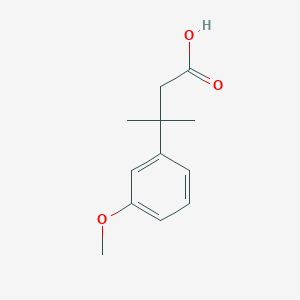

3-(3-Methoxyphenyl)-3-methylbutanoic acid

Vue d'ensemble

Description

3-(3-Methoxyphenyl)-3-methylbutanoic acid is a compound that can be associated with a family of organic molecules characterized by the presence of a methoxyphenyl group and a methylbutanoic acid moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated. These studies offer insights into the reactivity, molecular structure, and physical properties of closely related chemical entities.

Synthesis Analysis

The synthesis of compounds similar to 3-(3-Methoxyphenyl)-3-methylbutanoic acid involves the preparation of rotational isomers starting from triptycene derivatives, as seen in the study of 3-(1,4-disubstituted 9-triptycyl)-3-methylbutanoic acid . Lewis acid-catalyzed reactions are employed to afford ketones via intramolecular Friedel–Crafts reactions, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid was determined by X-ray crystallography, revealing the presence of rotational conformers and hydrogen-bonded dimers . This suggests that 3-(3-Methoxyphenyl)-3-methylbutanoic acid may also exhibit conformational isomerism and form specific intermolecular interactions.

Chemical Reactions Analysis

The reactivity of structurally similar compounds has been explored, demonstrating that the presence of methoxy and methyl groups on the phenyl ring can influence the outcome of Lewis acid-catalyzed reactions . The formation of ketones and lactones through intramolecular cyclization and demethylation processes indicates that 3-(3-Methoxyphenyl)-3-methylbutanoic acid may undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques such as circular dichroism (CD) and fluorescence spectroscopy . These methods provide information on the chiral secondary structure and conformation of oligoester chains, which could be relevant to understanding the behavior of 3-(3-Methoxyphenyl)-3-methylbutanoic acid in solution or within biological membranes. Additionally, vibrational spectroscopy and molecular docking studies have been used to analyze the reactive sites and potential biological activity of compounds with similar structural motifs .

Applications De Recherche Scientifique

Total Synthesis and Structural Analysis

Total Synthesis of Adda

A study details the synthesis of (2S,3R)-3-Amino-4-hydroxy-2-methylbutanoic acid, a component of cyanobacterial hepatotoxins, highlighting the importance of 3-(3-Methoxyphenyl)-3-methylbutanoic acid in synthesizing complex organic molecules (Namikoshi et al., 1989).

Phenolic Derivatives from Aster indicus

Research on Aster indicus L. led to the isolation of phenolic compounds including 4-allyl-2,6-dimethoxyphenyl 3-methylbutanoate, demonstrating the compound's role in plant chemistry and potential pharmacological applications (Lin et al., 2007).

Stereopopulation Control

A study on the crystal structure of 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid revealed insights into conformational preferences and hydrogen bonding in carboxylic groups, which is critical for understanding molecular interactions in various chemical and biological systems (Katrusiak, 1996).

Synthesis and Applications in Pharmacology

- Synthesis of Enantiopure Intermediates: Research demonstrates the synthesis of enantiopure (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, a key intermediate in the preparation of Aliskiren, a renin inhibitor, showing the significance of 3-(3-Methoxyphenyl)-3-methylbutanoic acid in medicinal chemistry (Andrushko et al., 2008).

Biochemical Analysis and Metabolism

Quantitative Determination in Alcoholic Beverages

A method was developed for determining hydroxy acids in wines and other alcoholic beverages, including compounds structurally related to 3-(3-Methoxyphenyl)-3-methylbutanoic acid. This research is significant for understanding flavor and aroma profiles in fermented products (Gracia-Moreno et al., 2015).

Organic Acids in Anaerobic Archaea

A study analyzed organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon, including compounds related to 3-(3-Methoxyphenyl)-3-methylbutanoic acid, highlighting its role in microbial metabolism (Rimbault et al., 1993).

Mécanisme D'action

Target of Action

Similar compounds like 3-methoxyphenylboronic acid and 3-(3-hydroxy-4-methoxyphenyl)propionic acid have been studied, but their specific targets are not clearly defined

Mode of Action

The mode of action of 3-(3-Methoxyphenyl)-3-methylbutanoic acid is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds have shown various biological activities

Biochemical Pathways

A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been reported to improve hepatic lipid metabolism via gpr41

Pharmacokinetics

A study on a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, in sprague-dawley rats showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio . This might suggest similar ADME properties for 3-(3-Methoxyphenyl)-3-methylbutanoic acid, but further studies are needed to confirm this.

Result of Action

Orientations Futures

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,8-11(13)14)9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCCYNQTAVKUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311743 | |

| Record name | 3-(3-methoxyphenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)-3-methylbutanoic acid | |

CAS RN |

33214-36-7 | |

| Record name | NSC245110 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-methoxyphenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

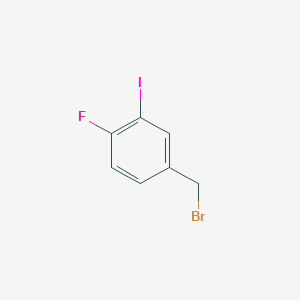

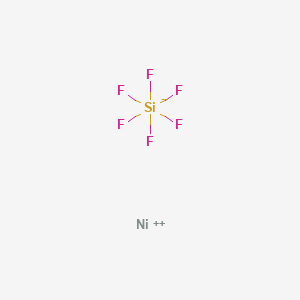

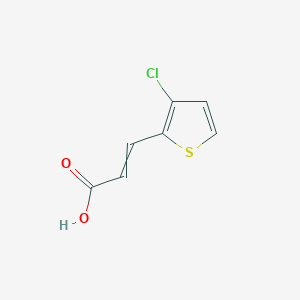

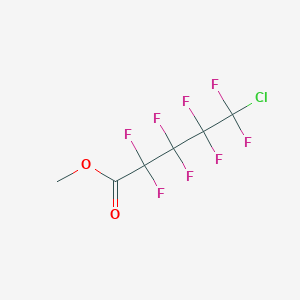

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B3031338.png)

![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)

![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride](/img/structure/B3031350.png)

![[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine](/img/structure/B3031354.png)